3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide
Description
Significance of Hydrazide and Benzohydrazide (B10538) Scaffolds in Chemical Biology
Overview of the Chemical and Biological Importance of Hydrazones and Benzohydrazides
Hydrazides are organic derivatives of hydrazine (B178648) and are notable for their ability to undergo condensation reactions with aldehydes and ketones to form hydrazones. orientjchem.org This reactivity is fundamental to their role as synthons for various heterocyclic compounds. derpharmachemica.com The resulting hydrazide-hydrazone scaffold (-C(=O)NHN=CH-) is a recurring motif in molecules exhibiting a wide spectrum of biological activities. derpharmachemica.comthepharmajournal.com
The benzohydrazide structure, which incorporates a benzene (B151609) ring attached to the hydrazide group, is a particularly privileged scaffold. thepharmajournal.com Derivatives of benzohydrazide have been extensively studied and have demonstrated significant potential across numerous therapeutic areas. derpharmachemica.com The inherent bioactivity of this class of compounds is diverse, with research consistently reporting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comresearchgate.net
Key Biological Activities of Benzohydrazide Derivatives:
Antimicrobial Activity: Benzohydrazide derivatives have shown efficacy against a range of microbial pathogens, including bacteria and fungi. thepharmajournal.com Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of benzohydrazide compounds against various cancer cell lines. nih.gov Some derivatives have been found to induce apoptosis (programmed cell death) in tumor cells at nanomolar concentrations. thepharmajournal.com
Anti-inflammatory Activity: The anti-inflammatory potential of hydrazone derivatives has been well-documented, with some compounds showing activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Anticonvulsant Activity: The structural features of benzohydrazides have been identified as important for anticonvulsant effects, making them lead structures for the development of new treatments for epilepsy. thepharmajournal.com
Rationale for Investigating Novel Benzohydrazide Derivatives
The continued investigation into novel benzohydrazide derivatives is propelled by several key factors in modern drug discovery. A primary driver is the global challenge of antimicrobial resistance. As pathogens evolve and render existing antibiotics ineffective, the demand for new chemical entities with novel mechanisms of action is urgent. derpharmachemica.com The benzohydrazide scaffold offers a versatile platform for developing such agents. researchgate.net
Furthermore, the structural flexibility of the benzohydrazide core allows for extensive modification. researchgate.net Researchers can systematically alter the substituents on the benzene ring and the hydrazide nitrogen to fine-tune the molecule's pharmacological profile. This "molecular hybridization" approach enables the optimization of properties such as potency, selectivity, and pharmacokinetics. The goal is to create derivatives with enhanced activity against specific biological targets while minimizing off-target effects. nih.gov The proven track record of this chemical class across diverse biological targets ensures its continued relevance as a source of lead compounds for new therapeutic agents. thepharmajournal.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-[(2,5-dimethylphenoxy)methyl]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-7-12(2)15(8-11)20-10-13-4-3-5-14(9-13)16(19)18-17/h3-9H,10,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXHTZLYNOPTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC(=CC=C2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901212366 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-89-0 | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,5-Dimethylphenoxy)methyl]benzoic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901212366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 2,5 Dimethylphenoxy Methyl Benzohydrazide
General Synthetic Strategies for Benzohydrazides and Analogues
Benzohydrazides are a significant class of organic compounds, characterized by a hydrazine (B178648) moiety attached to a benzoyl group. They serve as crucial intermediates in the synthesis of various heterocyclic compounds and are prominent scaffolds in medicinal chemistry. The synthesis of these molecules can be achieved through several established chemical pathways.
Carboxylic Acid and Hydrazine Condensation Approaches
The direct condensation of a carboxylic acid with hydrazine or its derivatives is a fundamental method for forming the hydrazide bond. This reaction typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the hydrazine. One approach involves the use of coupling agents, such as carbodiimides, which are common in peptide synthesis. Another method utilizes 1,3,5-triazines substituted with chloro or fluoro groups to prepare monoacylhydrazines from carboxylic acids or their salts. jk-sci.com
The reaction can also be promoted by forming an intermediate acyl halide from the parent carboxylic acid. jk-sci.com However, the high reactivity of acyl chlorides can sometimes lead to the formation of N,N'-diacylhydrazine by-products, which can lower the yield of the desired monoacylhydrazide. researchgate.net The choice of solvent and reaction conditions, including temperature and the presence of an acid or base catalyst, is critical for optimizing the yield and purity of the product. For instance, condensation reactions are often performed in an alcoholic solvent with a catalytic amount of a mineral acid like HCl or H₂SO₄ to accelerate the reaction. allresearchjournal.comderpharmachemica.com
Ester Acylation by Hydrazine Derivatives
One of the most widely employed methods for synthesizing benzohydrazides is the reaction of a benzoic acid ester with hydrazine hydrate (B1144303), a process known as hydrazinolysis. acs.org This nucleophilic acyl substitution reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly an alcohol such as ethanol (B145695) or methanol. thepharmajournal.comaip.org
The reaction proceeds by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (e.g., methoxide (B1231860) or ethoxide). The use of an excess of hydrazine hydrate helps to drive the reaction to completion. The general scheme for this reaction is shown below:
Ar-COOR' + N₂H₄·H₂O → Ar-CONHNH₂ + R'OH + H₂O
Various catalysts, including acids like sulfuric acid, can be used to facilitate the reaction. acs.org Microwave-assisted synthesis has also been shown to be an effective method, significantly reducing reaction times. thepharmajournal.com For example, the reaction of methyl benzoate (B1203000) with hydrazine hydrate can be completed in minutes under microwave irradiation, compared to hours under conventional reflux. thepharmajournal.com
Table 1: Comparison of Conventional vs. Microwave Synthesis of Benzohydrazide (B10538)
| Method | Reactants | Conditions | Time | Reference |
| Conventional | Methyl benzoate, Hydrazine hydrate | Reflux | 2 hours | thepharmajournal.com |
| Microwave | Methyl benzoate, Hydrazine hydrate, Ethanol | 350 W (2 min), then 500 W (1 min) | 3 minutes | thepharmajournal.com |
Alternative Synthetic Pathways for Benzohydrazide Formation
Beyond the classical acid and ester routes, other functional groups can serve as precursors for benzohydrazide synthesis. Activated amides, such as N-acylsuccinimides, have been shown to react with hydrazine under mild, transition-metal-catalyst-free conditions to afford acyl hydrazides in good yields. These reactions can be performed in an aqueous environment at room temperature.
Specific Synthetic Routes for 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide
While specific literature detailing the synthesis of this compound is not extensively available, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and the synthesis of analogous compounds. The strategy involves the preparation of a suitable precursor, either 3-[(2,5-dimethylphenoxy)methyl]benzoic acid or its corresponding methyl ester, followed by conversion to the target hydrazide.
Precursor Synthesis and Functional Group Introduction
A plausible synthetic pathway begins with a readily available starting material, such as methyl m-toluate (methyl 3-methylbenzoate). The synthesis can be broken down into two key steps: benzylic bromination and ether formation.
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
The first step is a free-radical bromination of the methyl group on the benzene (B151609) ring. This is commonly achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent like carbon tetrachloride (CCl₄). The reaction is typically run under reflux. echemi.comchemicalbook.com
Methyl 3-methylbenzoate (B1238549) + NBS → Methyl 3-(bromomethyl)benzoate + Succinimide
This reaction selectively brominates the benzylic position, yielding methyl 3-(bromomethyl)benzoate, a key intermediate. echemi.comchemicalbook.com
Step 2: Synthesis of Methyl 3-[(2,5-dimethylphenoxy)methyl]benzoate
The second step involves forming the ether linkage via a Williamson ether synthesis. khanacademy.orgwikipedia.orgmasterorganicchemistry.com This Sₙ2 reaction involves the nucleophilic attack of the 2,5-dimethylphenoxide ion on the electrophilic benzylic carbon of methyl 3-(bromomethyl)benzoate. The phenoxide is generated in situ by treating 2,5-dimethylphenol (B165462) with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. jk-sci.com
Methyl 3-(bromomethyl)benzoate + 2,5-Dimethylphenol --(Base)--> Methyl 3-[(2,5-dimethylphenoxy)methyl]benzoate
The resulting product, methyl 3-[(2,5-dimethylphenoxy)methyl]benzoate, is the direct precursor to the target hydrazide. An alternative precursor, 3-[(2,5-dimethylphenoxy)methyl]benzoic acid, can be synthesized via a similar route starting from 3-methylbenzoic acid or by hydrolysis of the methyl ester. appchemical.com
Step 3: Synthesis of this compound
The final step is the conversion of the methyl ester precursor to the benzohydrazide. This is accomplished via the hydrazinolysis reaction described in section 2.1.2. The methyl 3-[(2,5-dimethylphenoxy)methyl]benzoate is refluxed with hydrazine hydrate in a solvent like ethanol to yield the final product, this compound.
Methyl 3-[(2,5-dimethylphenoxy)methyl]benzoate + N₂H₄·H₂O → this compound + CH₃OH + H₂O
Optimization of Reaction Conditions and Yields
Optimizing the yield for the synthesis of this compound involves refining the conditions for each step of the proposed pathway.
For the Williamson ether synthesis , several factors can be adjusted. The choice of base is critical; strong bases like NaH ensure complete deprotonation of the phenol, but milder bases like K₂CO₃ are often sufficient and easier to handle. jk-sci.com The solvent also plays a key role; polar aprotic solvents (e.g., DMF, DMSO, acetone) are known to accelerate Sₙ2 reactions. jk-sci.com Reaction temperature can be varied, with moderate heating often being sufficient to drive the reaction to completion without promoting side reactions.
Table 2: General Conditions for Williamson Ether Synthesis
| Parameter | Options | Considerations | Reference |
| Base | K₂CO₃, Cs₂CO₃, NaOH, NaH, KH | Strength of base affects reaction rate; ease of handling. | jk-sci.com |
| Solvent | DMF, DMSO, Acetone, Acetonitrile (B52724) | Polar aprotic solvents favor Sₙ2 mechanism. | jk-sci.com |
| Temperature | Room Temperature to Reflux | Higher temperatures increase rate but may lead to side products. | wikipedia.org |
| Leaving Group | Br, I, OTs, OMs | Iodides are more reactive than bromides; tosylates (OTs) and mesylates (OMs) are excellent leaving groups. | masterorganicchemistry.com |
For the final hydrazinolysis step , optimization focuses on maximizing the conversion of the ester to the hydrazide while minimizing side products. The molar ratio of hydrazine hydrate to the ester is a key parameter; a significant excess of hydrazine (typically 3-5 equivalents or more) is commonly used to ensure the reaction goes to completion. acs.org The choice of solvent (usually ethanol or methanol) and the reflux time are also important. Reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC). In some cases, adding a catalytic amount of acid or using microwave irradiation can enhance reaction rates and yields. acs.orgthepharmajournal.com
Derivatization Strategies for this compound
Derivatization of the parent molecule, this compound, can be systematically approached by targeting its key functional components: the terminal hydrazide moiety and the aromatic phenoxy and benzoic acid rings. These strategies enable the synthesis of diverse compound libraries with modified electronic, steric, and physicochemical properties.
The hydrazide functional group (-CONHNH₂) is a highly reactive nucleophile, making it a prime site for chemical modification. The most common derivatization strategy involves the condensation reaction between the terminal amine of the hydrazide and an aldehyde or ketone. This reaction, typically conducted in a protic solvent like ethanol and often catalyzed by a few drops of acid, results in the formation of a stable hydrazone (also known as a Schiff base). nih.govajrconline.org
Hydrazones are characterized by the azometine group (-NH-N=CH-). nih.gov The formation of this linkage extends the molecular framework and introduces new substituents depending on the carbonyl compound used. This method is exceptionally high-yielding and allows for the introduction of a wide array of functional groups. nih.govthieme-connect.de For instance, reacting this compound with various substituted benzaldehydes would yield a series of N'-benzylidenebenzohydrazide derivatives. The geometry of the imine double bond in these aroyl hydrazones typically adopts the more stable E configuration. nih.gov
Table 1: Examples of Hydrazone Formation from Benzohydrazide Analogs This table presents data from analogous reactions to illustrate the general methodology, as specific examples for this compound are not detailed in the surveyed literature.
| Hydrazide Precursor | Aldehyde/Ketone | Product (Hydrazone) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxybenzohydrazide | 3-Hydroxymethyl-5-methylsalicylaldehyde | 4-Hydroxy-N'-[(E)-2-hydroxy-3-hydroxymethyl-5-methyl-benzylidene]benzohydrazide | 77% | nih.gov |
| 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide | Benzaldehyde | N'-benzylidene-2-(2-isopropyl-5-methylphenoxy)acetohydrazide | High | ajrconline.org |
Structural Modifications of the Phenoxy and Benzoic Acid Rings
The two aromatic rings within the this compound structure—the 2,5-dimethylphenoxy group and the 3-(aminocarbonyl)benzyl group—are susceptible to electrophilic aromatic substitution. Such reactions allow for the introduction of various substituents onto the rings, thereby modulating the molecule's electronic properties and spatial arrangement.
Standard electrophilic substitution reactions, including nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts acylation/alkylation, could theoretically be applied. The regioselectivity of these substitutions would be directed by the existing substituents on each ring.
On the 2,5-Dimethylphenoxy Ring: The phenoxy oxygen is a strong activating, ortho-, para-directing group, while the two methyl groups are weakly activating, ortho-, para-directors. The combined effect would strongly direct incoming electrophiles to the positions ortho and para to the oxygen atom (positions 4 and 6), with steric hindrance from the adjacent methyl and methylene (B1212753) bridge groups influencing the final substitution pattern.
On the Benzoic Acid Ring: The methylene bridge (-CH₂-) is a weak ortho-, para-director. The hydrazide group, attached via a carbonyl, is a deactivating, meta-directing group. The substitution pattern on this ring would be a result of the interplay between these two groups, likely leading to a mixture of products.
It is crucial to note that the reaction conditions for such transformations must be carefully selected to avoid side reactions involving the sensitive hydrazide moiety, which can be oxidized or cleaved under harsh acidic or oxidative conditions.
The benzohydrazide scaffold is a well-established precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent in pharmacologically active compounds. researchgate.net These cyclization reactions typically involve the hydrazide moiety reacting with a reagent containing two electrophilic centers or a reagent that can be transformed into such a species.
1,3,4-Oxadiazoles: A common route to 1,3,4-oxadiazole (B1194373) rings involves reacting the benzohydrazide with carbon disulfide in a basic medium (like KOH) to form a dithiocarbazinate salt. This intermediate is then cyclized with hydrazine hydrate or by heating, which after elimination of H₂S, yields a mercapto-substituted triazole, or with reagents like phosphorus oxychloride (POCl₃) to furnish the oxadiazole ring. researchgate.net
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be achieved by first converting the hydrazide into a thiosemicarbazide (B42300) derivative by reacting it with an isothiocyanate or ammonium (B1175870) thiocyanate. researchgate.net Subsequent cyclization of the resulting acylthiosemicarbazide in a basic medium (e.g., NaOH solution) leads to the formation of a 3-mercapto-1,2,4-triazole ring. nepjol.info
1,3,4-Thiadiazoles: Similar to oxadiazoles, thiadiazole rings can be synthesized from the benzohydrazide precursor. One method involves the cyclization of the aforementioned acylthiosemicarbazide intermediate under acidic conditions, which favors the formation of the 1,3,4-thiadiazole (B1197879) ring system.
Table 2: General Schemes for Heterocycle Formation from Benzohydrazides This table outlines generalized synthetic pathways applicable to this compound.
| Starting Material | Reagents | Intermediate | Heterocyclic Product | Reference |
|---|---|---|---|---|
| Benzohydrazide | 1. CS₂, KOH 2. Hydrazine Hydrate | Potassium Dithiocarbazinate | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | nepjol.info |
| Benzohydrazide | Ammonium Thiocyanate, HCl | Hydrazinecarbothioamide | 1,2,4-Triazole derivative | researchgate.net |
| Benzohydrazide | R-NCS | Acylthiosemicarbazide | 1,2,4-Triazole or 1,3,4-Thiadiazole | researchgate.net |
Advanced Spectroscopic and Structural Elucidation Methodologies
Methodologies for Molecular Structure Confirmation
The confirmation of the covalent framework of 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy: Proton NMR provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the two methyl groups, the benzylic methylene (B1212753) bridge, and the labile protons of the hydrazide group (-NH and -NH₂). The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent, non-equivalent protons. The protons of the hydrazide group may appear as broad singlets and can be confirmed by D₂O exchange. researchgate.net
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy details the various carbon environments within the molecule. A complete spectrum would display a unique signal for each chemically non-equivalent carbon atom. The predicted spectrum for the target molecule would show signals for the two methyl carbons, the methylene bridge carbon, the carbonyl carbon of the hydrazide, and the twelve aromatic carbons distributed across the two rings. researchgate.net The chemical shift of the carbonyl carbon is typically found significantly downfield (160-170 ppm). derpharmachemica.com
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
COSY would establish proton-proton couplings, for instance, confirming the connectivity between adjacent protons on the aromatic rings.
HSQC would correlate each proton signal with its directly attached carbon atom.
HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, critically confirming the connection of the methylene bridge to both the benzohydrazide (B10538) ring and the phenoxy oxygen atom.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CONHNH₂ | ~4.6 | Broad Singlet | 2H |
| Ar -CH₃ (C2-CH₃) | ~2.2 | Singlet | 3H |
| Ar -CH₃ (C5-CH₃) | ~2.0 | Singlet | 3H |
| -O-CH₂ -Ar | ~5.1 | Singlet | 2H |
| Dimethylphenoxy Ring Protons | ~6.7 - 7.0 | Multiplets | 3H |
| Benzohydrazide Ring Protons | ~7.4 - 7.9 | Multiplets | 4H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C H₃ | ~15-21 |
| -O-C H₂-Ar | ~68 |
| Aromatic C -H | ~112-130 |
| Aromatic Quaternary C | ~130-156 |
| C =O | ~165 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the presence of specific functional groups.
For this compound, the IR spectrum would provide clear evidence for its key structural features. The hydrazide moiety would be identified by characteristic N-H stretching vibrations (typically a pair of bands for the -NH₂ group) around 3200-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) around 1640-1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) would be expected near 1520-1570 cm⁻¹. nih.gov The presence of the ether linkage is confirmed by a C-O-C stretching band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹. vscht.cz Finally, C=C stretching vibrations within the aromatic rings would produce characteristic bands in the 1450-1600 cm⁻¹ region. pressbooks.pub
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydrazide N-H | Asymmetric & Symmetric Stretch | 3200 - 3350 | Medium |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2980 | Medium |
| Carbonyl (C=O) | Stretch (Amide I) | ~1660 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |
| Hydrazide N-H | Bend (Amide II) | 1520 - 1570 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
For this compound (Molecular Formula: C₁₆H₁₈N₂O₂), the molecular weight is 270.33 g/mol . A high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 270.
The fragmentation pattern would be key to confirming the structure. wikipedia.org Plausible fragmentation pathways would include:
Benzylic Cleavage: Cleavage of the C-O bond on the benzyl (B1604629) side, leading to a stable tropylium-like ion or a fragment at m/z 119 corresponding to the [C₈H₇O]⁺ fragment.
Alpha Cleavage: Cleavage of the bond between the methylene bridge and the benzohydrazide ring, potentially generating a fragment corresponding to the dimethylphenoxy moiety.
Hydrazide Fragmentation: Cleavage of the N-N bond or around the carbonyl group, leading to characteristic fragments such as the benzoyl cation [C₇H₅O]⁺ at m/z 105. miamioh.edu
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Predicted m/z | Possible Fragment Ion |
|---|---|
| 270 | [M]⁺• (Molecular Ion) |
| 149 | [C₈H₉N₂O]⁺ |
| 135 | [C₇H₅N₂O]⁺ |
| 121 | [C₈H₉O]⁺ (dimethylphenoxymethylene cation) |
| 105 | [C₇H₅O]⁺ (benzoyl cation) |
Solid-State Structural Analysis Methods
While NMR, IR, and MS confirm the molecular structure and connectivity, X-ray crystallography provides the absolute structure in the solid state.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays onto a single, high-quality crystal of the compound. The resulting diffraction pattern is analyzed to build a precise model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
For this compound, a successful crystallographic analysis would provide:
Unambiguous confirmation of the molecular constitution and connectivity.
Precise measurements of all bond lengths and angles.
Information on the conformation of the molecule in the solid state, including the dihedral angles between the aromatic rings.
A detailed map of intermolecular interactions, such as hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen, which dictate the crystal packing.
To date, no public crystal structure data for this specific compound has been reported. Obtaining such data would require the successful growth of diffraction-quality single crystals.
Chromatographic and Purity Assessment Methodologies
Assessing the purity of a synthesized compound is a critical final step. Chromatographic methods are typically employed for this purpose, separating the target compound from any unreacted starting materials, by-products, or other impurities.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Given the aromatic nature of the compound, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) would likely be effective. Detection using a UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm), would produce a chromatogram. The purity is determined by the relative area of the main peak corresponding to the product. A purity level of >95% is often required for subsequent applications.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a reaction and for a preliminary assessment of purity. umsha.ac.ir A spot of the compound on a silica (B1680970) gel plate would be eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). Visualization under UV light would reveal the spot corresponding to the product and any potential impurities, which would have different retention factors (Rƒ).
Based on a comprehensive review of available scientific literature, detailed experimental protocols and specific research findings for the High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) analysis of the compound this compound are not publicly available. While this compound is listed in chemical databases, peer-reviewed articles detailing its specific analytical characterization according to the requested outline could not be located.
Therefore, it is not possible to provide an article with the mandated "Detailed research findings" and specific "Data tables" for the HPLC and TLC analysis of this particular molecule without fabricating data, which would compromise scientific accuracy.
General principles of HPLC and TLC, which are applied to a wide range of chemical compounds, are well-established. Typically, HPLC would be used for purity assessment and quantification, employing a stationary phase like C18 and a mobile phase consisting of solvents such as acetonitrile and water, with UV detection. TLC is a standard method for monitoring reaction progress, often using silica gel plates and a solvent system like ethyl acetate/hexane, with visualization under UV light. umich.edunih.govwisc.edu However, the precise, validated parameters (e.g., retention times, mobile phase composition, Rf values) are specific to each compound and must be determined experimentally. Without published research on this compound, these details remain undetermined.
Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar
In Vitro Target Identification and Validation Methodologies
The benzohydrazide (B10538) scaffold is a versatile pharmacophore known to interact with various biological targets. The methodologies to identify and validate these interactions are crucial in drug discovery.
Enzyme inhibition assays are fundamental in determining the potential therapeutic effects of compounds. For the benzohydrazide class, several key enzymes have been investigated.
Cholinesterase: Derivatives of benzohydrazide have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of neurotransmitters. mdpi.comnih.govrsc.orgnih.gov Studies on 2-(benzamido) benzohydrazide derivatives have shown that a majority of these compounds can dually inhibit both AChE and BChE. rsc.org The inhibitory potency is influenced by the nature and position of substituents on the aromatic rings. For instance, certain substitutions can lead to IC50 values comparable to the standard drug donepezil. rsc.org Molecular docking studies suggest that these compounds can bind to both the catalytic and peripheral sites of acetylcholinesterase. nih.gov
Lipoxygenase: Lipoxygenases are enzymes involved in the inflammatory cascade. researchgate.netmdpi.comnih.gov Benzohydrazide derivatives have been investigated as potential lipoxygenase inhibitors. The antioxidant properties of these compounds are often correlated with their ability to inhibit this enzyme. researchgate.net
InhA: The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.govnih.govkemdikbud.go.id This makes it a prime target for anti-tuberculosis drugs. Numerous studies have focused on benzohydrazide derivatives as InhA inhibitors. nih.govkemdikbud.go.idderpharmachemica.com Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the InhA enzyme, often revealing key hydrogen bonding interactions. nih.govkemdikbud.go.id
EGFR Kinase: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in cancer cell proliferation. nih.govnih.gov Benzohydrazide derivatives have been synthesized and evaluated as potential EGFR kinase inhibitors. nih.govnih.gov Some of these compounds have exhibited potent antiproliferative activity against various cancer cell lines, with EGFR inhibition being a key mechanism. nih.govnih.gov For example, a series of novel benzohydrazide derivatives containing dihydropyrazoles showed potent EGFR inhibition, with some compounds having IC50 values in the nanomolar range. nih.govnih.gov
Table 1: Examples of Enzyme Inhibitory Activities of Benzohydrazide Derivatives
| Compound Class | Target Enzyme | IC50 Values | Reference |
|---|---|---|---|
| 2-Benzoylhydrazine-1-carboxamides | Acetylcholinesterase (AChE) | 44–100 µM | mdpi.com |
| 2-Benzoylhydrazine-1-carboxamides | Butyrylcholinesterase (BChE) | from 22 µM | mdpi.com |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) | 46.8–137.7 µM | nih.gov |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Butyrylcholinesterase (BChE) | 19.1–881.1 µM | nih.gov |
| Benzohydrazide derivatives with dihydropyrazoles | EGFR Kinase | 0.08 µM (for compound H20) | nih.gov |
| 2-(Benzamido) benzohydrazide derivatives | Acetylcholinesterase (AChE) | 0.09 ± 0.05 µM (for compound 06) | rsc.org |
This table presents data for various benzohydrazide derivatives as reported in the literature and does not represent data for 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide.
While enzyme inhibition is a primary focus, receptor binding assays are also crucial for understanding the pharmacological profile of a compound. These assays determine the affinity of a ligand for a specific receptor. For the benzohydrazide class of compounds, while extensive enzyme inhibition studies are available, specific receptor binding assay data is less documented in the available literature. However, computational methods such as molecular docking are frequently used to predict and analyze the interactions between benzohydrazide derivatives and their target proteins at a molecular level. mdpi.comnih.govkemdikbud.go.id These in silico studies provide insights into the binding modes and affinities, guiding the design of more potent and selective compounds.
Exploration of Biochemical Pathways and Molecular Mechanisms of Action
Understanding the broader biochemical pathways and molecular mechanisms affected by a compound is essential to elucidating its biological effects.
Benzohydrazide derivatives are known for their broad-spectrum antimicrobial activities. umsha.ac.irumsha.ac.irresearchgate.netthepharmajournal.com The antibacterial and antifungal properties of these compounds have been demonstrated against a variety of pathogenic microorganisms. umsha.ac.irumsha.ac.irresearchgate.net The mechanism of action is often attributed to their ability to interfere with essential cellular processes in microbes. For instance, some benzohydrazide derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. umsha.ac.ir The presence of specific substituents on the benzohydrazide scaffold can significantly influence the antimicrobial potency. researchgate.net
The anti-tuberculosis activity of benzohydrazide derivatives has been a significant area of research, largely due to the structural similarity to isoniazid, a first-line anti-TB drug. researchgate.net The primary mechanism for many anti-tubercular benzohydrazides is the inhibition of the InhA enzyme, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. nih.govkemdikbud.go.idresearchgate.net Disruption of this pathway leads to a compromised cell wall and ultimately bacterial death. kemdikbud.go.id
Beyond InhA inhibition, another potential mechanism of action has been identified for some benzohydrazide derivatives. A study on 6-fluorophenylbenzohydrazides revealed that these compounds could inhibit the growth of Mycobacterium tuberculosis by altering the tryptophan biosynthesis pathway. nih.gov This suggests that benzohydrazides may have multiple targets within the mycobacterium, which could be advantageous in overcoming drug resistance. nih.gov
At the cellular level, the effects of benzohydrazide derivatives are often linked to their enzymatic targets. For instance, the inhibition of EGFR kinase by certain benzohydrazide derivatives directly impacts cellular signaling pathways that control cell growth, proliferation, and survival. nih.govnih.gov Overexpression or abnormal activation of EGFR is a hallmark of many cancers, and its inhibition can lead to the arrest of the cell cycle and apoptosis in cancer cells. nih.gov Studies on benzohydrazide derivatives containing dihydropyrazoles have demonstrated potent antiproliferative activity against various human cancer cell lines, providing a clear link between EGFR inhibition and cellular effects. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The exploration of this compound and its analogs in medicinal chemistry is fundamentally guided by Structure-Activity Relationship (SAR) studies. These investigations aim to decipher how specific structural features of the molecule correlate with its biological activity. The core structure, consisting of a benzohydrazide scaffold linked to a 2,5-dimethylphenoxy group via a methylene (B1212753) bridge, offers multiple points for modification. Understanding the SAR provides a rational basis for designing new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Key areas of investigation include the role of the phenoxy and dimethyl substituents, the function of the hydrazide moiety, and systematic derivatization to enhance efficacy.
Influence of Phenoxy and Dimethyl Substituents on Biological Profile
The 2,5-dimethylphenoxy moiety is a critical determinant of the biological activity of the parent compound. Its contribution can be analyzed by considering the phenoxy group itself and the specific placement of the two methyl substituents.
Dimethyl Substituents: The two methyl groups at positions 2 and 5 of the phenoxy ring have a pronounced effect on the molecule's properties:
Steric Influence: The methyl group at position 2 (ortho to the ether linkage) creates steric hindrance, which can restrict the rotation around the C-O bond. This conformational lock can force the molecule into a specific three-dimensional shape that may be more favorable for binding to a target receptor.
Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can influence the electron density of the phenoxy ring and the ether oxygen, potentially modulating binding affinity. In studies of other bioactive molecules, the presence and position of electron-donating groups have been shown to be necessary for higher activity. thepharmajournal.com
Lipophilicity: The addition of two methyl groups increases the lipophilicity (fat-solubility) of the molecule. This can enhance its ability to cross cell membranes but must be balanced to maintain adequate aqueous solubility.
SAR studies on related compounds have shown that the position of substituents on phenyl rings can be critical. For instance, in a series of benzohydrazide derivatives, compounds with electron-donating groups at the para-position exhibited better activity than those with ortho or meta substitutions. nih.gov While the title compound has meta and ortho-substituents on the phenoxy ring, this principle highlights the importance of substituent placement in tuning the biological profile.
Illustrative SAR of Phenoxy Ring Modifications The following table illustrates hypothetical SAR data based on common findings in medicinal chemistry, showing how modifications to the phenoxy ring of a parent compound like this compound could influence biological activity.
| Compound ID | R1 (Position 2) | R2 (Position 5) | Relative Activity | Rationale |
| Parent | CH₃ | CH₃ | 100% | Baseline activity |
| Derivative A | H | H | 50% | Loss of steric and lipophilic contribution from methyl groups. |
| Derivative B | Cl | Cl | 120% | Electron-withdrawing groups and increased lipophilicity may enhance binding. |
| Derivative C | OCH₃ | H | 80% | Introduction of a polar, electron-donating group alters electronic profile. |
| Derivative D | C(CH₃)₃ | H | 60% | Increased steric bulk at the ortho position may hinder optimal binding. |
Impact of Hydrazide Moiety Modifications on Activity
The benzohydrazide moiety (-CO-NH-NH₂) is a cornerstone of the molecule's structure and a common pharmacophore in a vast array of biologically active compounds. thepharmajournal.com It is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The hydrazide group is crucial for the mechanism of action in many drugs, and modifications to it can significantly alter the pharmacological profile. pensoft.netresearchgate.net
A primary and highly effective modification of the hydrazide group is its condensation with various aldehydes or ketones to form hydrazone derivatives (-CO-NH-N=CHR). hygeiajournal.com This transformation has several important consequences:
Increased Structural Diversity: The introduction of a new substituent (R) via the aldehyde/ketone allows for extensive exploration of chemical space.
Modulation of Electronic Properties: The conversion of the primary amine (-NH₂) to an imine (-N=CH-) alters the electronic nature and hydrogen bonding capacity of the linker.
Enhanced Lipophilicity: The addition of an aryl or alkyl group (R) generally increases the lipophilicity of the molecule, which can improve cell penetration.
Conformational Rigidity: The C=N double bond in the hydrazone linker is more rigid than the N-N single bond in the parent hydrazide, which can help to lock the molecule in a bioactive conformation.
Numerous studies have demonstrated that hydrazide-hydrazones possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. thepharmajournal.comnih.gov The nature of the substituent attached to the hydrazone is critical. For example, incorporating aromatic or heterocyclic rings can introduce new binding interactions with the target site. The presence of specific functional groups on these rings, such as hydroxyl or halogen atoms, can further fine-tune the activity. mdpi.com
Illustrative SAR of Hydrazide Moiety Modifications This table shows how converting the hydrazide of this compound into different hydrazones could impact biological activity, based on general principles.
| Compound ID | Modification | R Group (from Aldehyde) | Relative Activity | Rationale |
| Parent | -CONHNH₂ | N/A | 100% | Baseline hydrazide activity |
| Derivative E | -CONH-N=CH-R | Phenyl | 150% | Increased lipophilicity and potential for π-stacking interactions. |
| Derivative F | -CONH-N=CH-R | 4-Hydroxyphenyl | 180% | Additional hydrogen bonding capability from the hydroxyl group. |
| Derivative G | -CONH-N=CH-R | 2-Chlorophenyl | 165% | Halogen substitution can enhance binding and alter electronic properties. |
| Derivative H | -CONH-N=CH-R | Thiophene | 140% | Introduction of a heteroaromatic ring can lead to different binding modes. derpharmachemica.com |
Systematic Derivatization for Enhanced Mechanistic Efficacy
Systematic derivatization is a strategic approach to optimize the biological activity of a lead compound like this compound. Based on initial SAR findings, a library of analogs can be synthesized to probe the chemical space around the core scaffold and improve efficacy. hygeiajournal.comresearchgate.net
Key strategies for systematic derivatization include:
Phenoxy Ring Substitution: A range of substituents can be introduced onto the 2,5-dimethylphenoxy ring to explore the effects of sterics and electronics. This could involve replacing the methyl groups with other alkyl groups (ethyl, isopropyl) or with halogens (fluoro, chloro) and alkoxy groups (methoxy). The goal is to identify the optimal substitution pattern for target engagement.
Hydrazone Library Synthesis: As discussed, creating a diverse library of hydrazone derivatives is a highly fruitful strategy. A wide variety of aromatic, heteroaromatic, and aliphatic aldehydes can be used to generate analogs with different sizes, shapes, and electronic properties, allowing for a thorough investigation of the binding pocket requirements. nih.gov
Linker Modification: The methylene bridge (-CH₂-) connecting the benzohydrazide and phenoxy moieties could be altered. For instance, it could be extended to an ethylene (B1197577) linker (-CH₂CH₂-) or replaced with a more rigid group to investigate the optimal distance and orientation between the two aromatic systems.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
No studies were identified that performed molecular modeling or docking simulations specifically with 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide. Therefore, there is no information available regarding its predicted interactions with any biological targets.
Ligand-Protein Interaction Prediction for Identified Targets
As no specific protein targets for this compound have been identified and studied through docking simulations, there are no predicted ligand-protein interactions to report.
Binding Affinity and Orientation Analysis
Without docking studies, there is no data on the binding affinity (such as docking scores or free energy of binding) or the specific orientation of this compound within the active site of any protein.
Molecular Dynamics Simulations
There is no published research detailing molecular dynamics simulations performed on this compound, either in isolation or as part of a complex with a biological target.
Conformational Analysis and Stability Studies
Conformational analysis and stability studies using molecular dynamics simulations have not been reported for this specific compound.
Dynamic Behavior of Compound-Target Complexes
The dynamic behavior of complexes between this compound and any potential biological targets has not been investigated through molecular dynamics simulations.
Quantum Chemical Calculations
No literature was found that reports the results of quantum chemical calculations, such as Density Functional Theory (DFT), for this compound. Consequently, information regarding its optimized molecular structure, frontier molecular orbitals (HOMO-LUMO), or molecular electrostatic potential is not available.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
The electronic structure of a molecule is fundamental to its chemical behavior. Density Functional Theory (DFT) is a common computational method used to investigate these properties in benzohydrazide (B10538) derivatives. nih.govrsc.org Analysis of the electronic structure provides information on the distribution of electrons and the energies of the molecular orbitals.
Key parameters in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For analogous benzohydrazide structures, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.net For instance, in a study on (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide, the HOMO and LUMO energies were calculated to be -5.8981 eV and -1.7469 eV, respectively. researchgate.net These values provide insight into the molecule's potential for charge transfer interactions.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, identifies the electron-rich and electron-poor regions of a molecule. In benzohydrazide derivatives, the electronegative oxygen and nitrogen atoms of the hydrazide moiety typically create electron-rich (negative potential) zones, which are potential sites for electrophilic attack. Conversely, the hydrogen atoms of the N-H groups are generally electron-poor (positive potential) and can act as hydrogen bond donors. nih.gov
Table 1: Illustrative Frontier Orbital Energies for a Benzohydrazide Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8981 researchgate.net |
| LUMO | -1.7469 researchgate.net |
| HOMO-LUMO Gap | 4.1512 |
Note: Data is for (E)-4-bromo-N'-(2,4-dimethoxybenzylidene)benzohydrazide as a representative example. researchgate.net
Reactivity Predictions and Protonation States
The electronic structure data derived from computational studies can be used to predict a molecule's reactivity. The locations of the HOMO and LUMO orbitals indicate the likely sites for electrophilic and nucleophilic attack, respectively. For many hydrazone derivatives, the HOMO is often localized on the hydrazone moiety, suggesting this part of the molecule is susceptible to electrophilic attack.
The protonation state of a molecule is crucial for its biological activity, as it affects how the molecule interacts with its biological target. The hydrazide group in this compound contains several nitrogen and oxygen atoms that can be protonated or deprotonated depending on the pH of the environment. Computational methods can predict the pKa values of these ionizable groups, providing insight into the likely protonation state of the molecule under physiological conditions. The charge distribution analysis also helps to identify the most likely sites of protonation, which are typically the most electron-rich atoms.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery that can be applied to compounds like this compound to identify and optimize their potential therapeutic activities.
Identification of Key Structural Features for Activity
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a class of compounds like benzohydrazide derivatives, a pharmacophore model can be developed based on the structures of known active molecules. nih.govnih.gov This model highlights the essential spatial arrangement of chemical features. For the general structure of this compound, the key pharmacophoric features would likely include:
Hydrogen Bond Donors: The N-H groups of the hydrazide moiety. mdpi.com
Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atoms of the hydrazide group. mdpi.com
Aromatic Rings: The dimethylphenoxy and benzoyl rings, which can engage in hydrophobic and pi-stacking interactions.
Hydrophobic Features: The methyl groups on the phenoxy ring.
By comparing the structure of this compound to a validated pharmacophore model for a particular target, one can predict its potential biological activity. For example, a pharmacophore model for α-glucosidase inhibitors identified two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring as crucial features. nih.gov
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Component |
| Hydrogen Bond Donor | N-H groups |
| Hydrogen Bond Acceptor | C=O group, Nitrogen atoms |
| Aromatic Ring | Dimethylphenoxy ring, Benzoyl ring |
| Hydrophobic Center | Methyl groups |
Design of Novel Analogues through Virtual Libraries
Once a pharmacophore model has been established, it can be used as a 3D query to screen large virtual libraries of chemical compounds. This process, known as virtual screening, allows for the rapid identification of new molecules that possess the key pharmacophoric features and are therefore likely to be active.
Furthermore, the structural insights gained from pharmacophore modeling can guide the rational design of novel analogues of this compound with potentially improved activity. By modifying the parent structure to better fit the pharmacophore model or to introduce additional favorable interactions with the target, new compounds can be designed in silico. For instance, the substituents on the aromatic rings could be altered to enhance hydrophobic interactions, or additional hydrogen bonding groups could be introduced.
These newly designed analogues can be created as a virtual library and then computationally evaluated for their predicted activity and other properties, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, before being selected for chemical synthesis and biological testing. This approach streamlines the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates. ijcrt.orgmdpi.com
Potential Research Applications and Future Academic Directions
3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide as a Chemical Probe
A chemical probe is a small molecule that is used to study biological systems. mdpi.comacs.org Ideally, a chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the function of a specific protein or pathway in a cellular context. mdpi.comacs.org
Small-molecule inhibitors are invaluable tools for dissecting complex biological pathways. nih.govnih.gov By selectively inhibiting a particular protein, a chemical probe can help to reveal its role in a signaling cascade or metabolic network. researchgate.net The benzohydrazide (B10538) scaffold is present in molecules that have been shown to inhibit various enzymes, suggesting that this compound could be developed into a probe for a specific biological target. nih.govnih.gov
Future research could involve screening this compound against a panel of enzymes, such as kinases, phosphatases, or proteases, to identify a specific target. Once a target is identified, the compound could be used to study the downstream effects of its inhibition, thereby helping to elucidate the biological pathways in which the target is involved.
Target validation is a critical step in the drug discovery process, confirming that modulating the activity of a specific protein will have a therapeutic effect. mdpi.com Chemical probes are essential for this process, as they allow for the pharmacological interrogation of a potential drug target in cellular and in vivo models. mdpi.comacs.org The use of hydrazones in biomedical applications, including their role in targeted drug delivery, highlights the potential of this chemical class in therapeutic research. researchgate.netnih.gov
Should this compound be found to selectively inhibit a protein implicated in a disease, it could be used to validate that protein as a therapeutic target. For instance, if the compound inhibits an enzyme that is overactive in a particular cancer, it could be used in cell culture and animal models of that cancer to determine if inhibiting the enzyme leads to a reduction in tumor growth.
| Target Class | Potential Biological Pathway | Rationale for Investigation |
|---|---|---|
| Kinases | Signal Transduction | Many benzohydrazide derivatives exhibit enzyme inhibitory activity. nih.govnih.gov |
| Hydrolases | Metabolic Pathways | The hydrazone functionality can interact with active sites of various enzymes. |
| Transferases | Post-translational Modifications | The aromatic and hydrazide moieties offer multiple points of interaction. |
Development of Novel Chemical Scaffolds Based on the Compound
The core structure of this compound can serve as a starting point for the design and synthesis of new bioactive molecules. thepharmajournal.com The field of medicinal chemistry often uses a strategy of modifying a known active scaffold to improve its properties or to develop compounds with novel activities. nih.gov
Rational drug design involves the development of new drugs based on a knowledge of the biological target. nih.gov By understanding the structure of the target protein and how it interacts with a lead compound like this compound, medicinal chemists can design new derivatives with improved potency and selectivity.
For example, if the compound is found to bind to a particular enzyme, computational modeling could be used to predict how modifications to the 2,5-dimethylphenoxy or benzohydrazide portions of the molecule would affect its binding affinity. This information could then guide the synthesis of a focused library of new derivatives for biological testing.
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new compound with an improved biological profile. allresearchjournal.com This approach can lead to compounds with dual activity or enhanced potency.
The benzohydrazide moiety of this compound could be linked to other bioactive chemical groups to create novel hybrid molecules. For instance, it could be combined with a known anti-inflammatory agent to create a hybrid with both anti-inflammatory and enzyme-inhibitory activity. The synthesis of benzohydrazone-oxadiazole hybrids as β-glucuronidase inhibitors is an example of this approach. digitellinc.com
| Bioactive Moiety | Potential Therapeutic Area | Rationale |
|---|---|---|
| Quinoline | Anticancer | Quinoline derivatives are known to have anticancer properties. |
| Thiazole | Antimicrobial | Thiazole-containing compounds often exhibit antimicrobial activity. nih.gov |
| Pyran | Antiviral | Pyran scaffolds are found in some antiviral agents. |
Integration into Chemical Biology Toolkits
A chemical biology toolkit is a collection of well-characterized small molecules that can be used to study a wide range of biological processes. acs.orgsigmaaldrich.com These toolkits are invaluable resources for the scientific community, enabling researchers to probe biological systems in a systematic and controlled manner. nih.gov
Given the diverse biological activities reported for benzohydrazide derivatives, this compound and its future optimized derivatives have the potential to become valuable components of chemical biology toolkits. thepharmajournal.com If the compound is found to have a specific and well-defined mechanism of action, it could be used by researchers in various fields to study the role of its target in different biological contexts. The availability of such a probe in the public domain would facilitate its broad application and contribute to a deeper understanding of cellular biology.
Contribution to Academic Compound Libraries for Screening
The inclusion of novel compounds in academic and industrial screening libraries is a cornerstone of modern drug discovery. These libraries are vast collections of chemical compounds that are tested against biological targets to identify "hits"—molecules that exhibit a desired biological activity. Benzohydrazide derivatives are valuable additions to such libraries for several reasons. Their synthetic tractability allows for the creation of a diverse range of analogues, each with unique three-dimensional structures and physicochemical properties. thepharmajournal.com This diversity is crucial for increasing the probability of finding a hit during a high-throughput screening (HTS) campaign. ewadirect.com
The core benzohydrazide scaffold can be considered a "privileged" structure, as it has been shown to interact with a variety of biological targets. thepharmajournal.com By systematically modifying the substituents on the phenyl rings and the hydrazide moiety, researchers can generate a library of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comnih.gov For instance, a library of benzohydrazide derivatives could be screened against a panel of cancer cell lines to identify compounds with potent antiproliferative activity. nih.gov The specific structural features of this compound, with its dimethylphenoxy group, would contribute to the chemical diversity of such a library, offering a unique steric and electronic profile that may lead to novel biological activities. The availability of such compounds in academic libraries facilitates the exploration of new therapeutic targets and the development of innovative treatment strategies.
Unexplored Mechanistic Avenues
While the biological activities of many benzohydrazide derivatives have been reported, the underlying mechanisms of action often remain to be fully elucidated. This presents a fertile ground for academic research, with numerous unexplored avenues for investigation.
Benzohydrazide derivatives have been shown to inhibit a variety of enzymes, including carbonic anhydrases and peroxidases. nih.govnih.gov For example, a study on the inhibition of human carbonic anhydrase isozymes I and II by a series of benzohydrazide derivatives revealed potent inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov The mechanism of inhibition was proposed to involve the coordination of the hydrazide moiety to the zinc ion in the enzyme's active site. nih.gov Similarly, the inactivation of horseradish peroxidase by benzhydrazide has been studied in detail, with the mechanism involving the enzymatic oxidation of the hydrazide to a reactive radical species that covalently modifies the enzyme. nih.gov
The unique substitution pattern of this compound could lead to novel interactions with these or other enzymes. The bulky and lipophilic dimethylphenoxy group could, for instance, interact with hydrophobic pockets in an enzyme's active site, leading to enhanced potency or selectivity. Furthermore, the potential for this compound to act as a modulator of cellular receptors remains largely unexplored. Recent studies have shown that certain benzoylhydrazone derivatives can act as modulators of the orphan nuclear receptor Nur77, inducing apoptosis in cancer cells. nih.gov This opens up the possibility that this compound could modulate the activity of other nuclear receptors or G-protein coupled receptors, a hypothesis that warrants further investigation.
Challenges and Opportunities in the Academic Research of Benzohydrazide Derivatives
The academic investigation of benzohydrazide derivatives is not without its challenges, but these are often accompanied by significant opportunities for scientific advancement.
A key opportunity in the study of benzohydrazide derivatives lies in the advancements in their synthetic accessibility. Traditional methods for their synthesis often involve the refluxing of a methyl benzoate (B1203000) with hydrazine (B178648) hydrate (B1144303), which can be time-consuming. thepharmajournal.com However, more recent methods have utilized microwave irradiation to significantly reduce reaction times and improve yields. thepharmajournal.com Furthermore, one-pot, multi-component reactions have been developed for the efficient synthesis of complex benzohydrazide derivatives from simple starting materials. biointerfaceresearch.com
The elucidation of the mechanism of action of a bioactive compound is a complex but essential task. Fortunately, a growing arsenal (B13267) of sophisticated techniques is available to academic researchers. For predicting the potential binding modes of a compound like this compound to its biological target, computational methods such as molecular docking have become indispensable. derpharmachemica.comderpharmachemica.com These in silico approaches can provide valuable insights into the key interactions between a ligand and its receptor, guiding further experimental work. derpharmachemica.com
On the experimental front, a variety of modern techniques can be employed for target identification and validation. rsc.org These include chemical probe-based approaches, where a modified version of the bioactive compound is used to isolate its binding partners, and non-probe approaches, which rely on observing the cellular response to the compound. nih.gov Techniques such as affinity chromatography, photoaffinity labeling, and activity-based protein profiling are powerful tools for identifying the direct targets of a compound. nih.gov Furthermore, advances in "omics" technologies, such as genomics, proteomics, and metabolomics, allow for a global view of the cellular changes induced by a compound, providing clues to its mechanism of action. frontiersin.org The application of these sophisticated techniques to the study of this compound and its derivatives represents a significant opportunity to uncover novel biological pathways and therapeutic targets.
Q & A
Q. What are the standard synthetic routes for 3-[(2,5-Dimethylphenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?
The compound is typically synthesized via a multi-step process:
- Esterification : React 2,5-dimethylphenol derivatives with benzoyl chloride under reflux to form ester intermediates.
- Hydrazide formation : Treat the ester with hydrazine hydrate in ethanol to yield the benzohydrazide core.
- Condensation : React with aldehydes/ketones under acidic (e.g., glacial acetic acid) or basic conditions to form hydrazones or oxadiazoles . Optimization involves adjusting reaction time, temperature (e.g., reflux vs. room temperature), and pH. For example, acidic pH (5–6) during filtration improves yield by minimizing salt formation .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Spectroscopy : Use and to verify substituent positions and aromatic proton environments. IR confirms functional groups (e.g., C=O stretch at ~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chromatography : HPLC or TLC (e.g., hexane/EtOAc 2:1) monitors reaction progress and purity .
Advanced Research Questions
Q. How can computational modeling (in silico studies) predict the bioactivity of derivatives of this compound?
- Molecular docking : Use tools like AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains).
- QSAR models : Correlate substituent electronic properties (Hammett constants) with observed anti-cancer or anti-diabetic activity .
- DFT calculations : Analyze charge distribution and frontier molecular orbitals to predict reactivity .
Q. What experimental strategies resolve contradictions in reported synthetic yields for hydrazone derivatives?
- pH control : Adjust filtration pH to 5–6 to avoid salt formation, improving yield by ~20% compared to basic conditions .
- Catalyst screening : Test glacial acetic acid vs. stronger acids (e.g., POCl) to optimize cyclization efficiency .
- Reaction monitoring : Use real-time FTIR or in situ NMR to identify side products (e.g., unreacted aldehydes) .
Q. How do substituents on the benzohydrazide core influence its reactivity and biological activity?
- Electron-donating groups (e.g., methyl, methoxy) on the phenoxy ring enhance electrophilic substitution but reduce metabolic stability.
- Halogen substituents (e.g., Cl, Br) improve binding to hydrophobic pockets in target proteins, as seen in anti-cancer assays .
- Steric effects : Bulky groups at the 3-position hinder cyclization but may increase selectivity for specific receptors .
Q. What crystallographic techniques elucidate hydrogen-bonding networks in benzohydrazide derivatives?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., N–H···O bonds) and lattice energy contributions.
- Hirshfeld surface analysis : Quantify contact percentages (e.g., H···H vs. H···O interactions) to explain packing efficiency .
Q. How can metabolic pathways of this compound be characterized in preclinical models?
- In vitro assays : Incubate with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via LC-MS.
- Isotopic labeling : Use -tagged compounds to trace hydroxylation or demethylation pathways.
- Major metabolites : Identify products like 4-OH-[S2200] or 2-CH-OH-[S2200] using high-resolution MS and NMR .
Q. What role does hydrogen bonding play in stabilizing the crystal lattice of benzohydrazide derivatives?
- N–H···O interactions : Dominate in acyl hydrazides, forming infinite chains or sheets that influence melting points and solubility.
- C–H···π interactions : Stabilize aromatic stacking, as observed in derivatives with planar substituents .
Q. How can cheminformatics tools assist in designing novel derivatives with improved pharmacokinetic properties?
- SMILES/SDF files : Generate 3D conformers for virtual screening using tools like Open Babel or Schrödinger.
- ADMET prediction : Use SwissADME or pkCSM to forecast bioavailability, LogP, and CYP inhibition .
- Retrosynthetic planning : Platforms like ChemAxon propose feasible routes for introducing sulfonamide or ureido groups .
Q. What mechanistic insights explain the anti-proliferative activity of 1,3,4-oxadiazole derivatives of this compound?
- Topoisomerase inhibition : Electrophilic oxadiazole rings intercalate DNA, inducing strand breaks (validated via comet assays).
- Apoptosis induction : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) after 48-hour treatment .
- ROS generation : Use DCFH-DA probes to quantify oxidative stress, a key mechanism in selective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
